molecular formula C12H19NO2 B2400090 N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide CAS No. 2361657-01-2

N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide

Cat. No.: B2400090
CAS No.: 2361657-01-2
M. Wt: 209.289
InChI Key: YRKUCYJRJFTUJV-UHFFFAOYSA-N
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Description

N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide is a chemical compound characterized by the presence of a cyclopropyl group, an oxan-4-yl group, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide typically involves the reaction of cyclopropylmethylamine with oxan-4-yl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with prop-2-enoyl chloride to form the final product. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted amides and thiols.

Scientific Research Applications

N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In the case of receptor interactions, the compound acts as an agonist or antagonist, altering the signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide
  • N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[cyclopropyl(oxan-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-12(9-3-4-9)10-5-7-15-8-6-10/h2,9-10,12H,1,3-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKUCYJRJFTUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CC1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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